1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Descripción general

Descripción

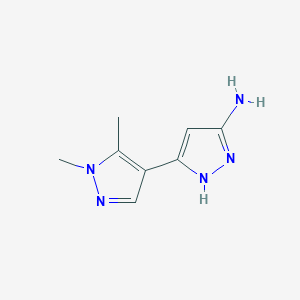

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol This compound is characterized by its unique structure, which includes two pyrazole rings connected by a nitrogen atom

Métodos De Preparación

The synthesis of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves several steps. One common method includes the reaction of 1,5-dimethylpyrazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the pyrazole rings.

Aplicaciones Científicas De Investigación

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Mecanismo De Acción

The mechanism of action of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target enzymes or receptors .

Comparación Con Compuestos Similares

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine can be compared with other similar compounds, such as:

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group, which can lead to different chemical and biological properties.

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-4-amine: Another structural isomer with the amine group at a different position, affecting its reactivity and interactions.

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-carboxylic acid:

The uniqueness of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine lies in its specific structure, which allows for unique interactions and reactivity compared to its isomers and related compounds.

Actividad Biológica

1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two pyrazole rings connected through a nitrogen atom, with methyl groups at the 1' and 5' positions. The presence of nitrogen atoms contributes to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and metabolic pathways essential for bacterial survival.

2. Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its efficacy against several cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. For instance, in vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines such as HeLa and MCF-7 .

The biological effects of this compound are attributed to several mechanisms:

Enzyme Inhibition

The compound interacts with specific enzymes involved in critical cellular processes. For example, it has been identified as an inhibitor of certain kinases that play roles in cell proliferation and survival pathways.

Gene Expression Modulation

Research suggests that this compound can alter gene expression profiles by influencing transcription factors involved in cell cycle regulation and apoptosis. This modulation may contribute to its anticancer effects by promoting pro-apoptotic gene expression while inhibiting anti-apoptotic signals .

Case Studies

Several case studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli with an MIC of 20 µg/mL. |

| Study B | Anticancer | Induced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours. |

| Study C | Enzyme Interaction | Inhibited protein kinase activity leading to reduced cell proliferation rates. |

Propiedades

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7/h3-4H,1-2H3,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBDCDGFVCFUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428079 | |

| Record name | 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025026-56-5 | |

| Record name | 1′,5′-Dimethyl[3,4′-bi-1H-pyrazol]-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025026-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.